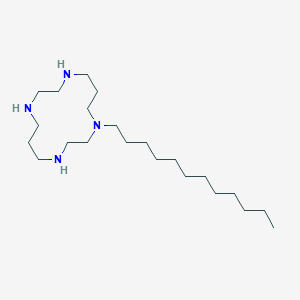

1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane

CAS No.: 92745-46-5

Cat. No.: VC3945934

Molecular Formula: C22H48N4

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92745-46-5 |

|---|---|

| Molecular Formula | C22H48N4 |

| Molecular Weight | 368.6 g/mol |

| IUPAC Name | 1-dodecyl-1,4,8,11-tetrazacyclotetradecane |

| Standard InChI | InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3 |

| Standard InChI Key | RIEOKWOMCYGQHB-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCN1CCCNCCNCCCNCC1 |

| Canonical SMILES | CCCCCCCCCCCCN1CCCNCCNCCCNCC1 |

Introduction

Structural Characteristics and Molecular Identity

Core Macrocyclic Framework

The compound retains the 14-membered 1,4,8,11-tetraazacyclotetradecane backbone, where four nitrogen atoms occupy positions 1, 4, 8, and 11. The dodecyl group (-C12H25) is appended to one nitrogen, introducing asymmetry and enhancing hydrophobicity .

Table 1: Key Molecular Identifiers

Synthesis and Functionalization

Alkylation of Cyclam

The primary synthesis route involves N-alkylation of cyclam using dodecyl halides (e.g., dodecyl bromide) under inert conditions. A typical procedure employs a 1:1 molar ratio of cyclam to alkylating agent in anhydrous tetrahydrofuran (THF), with potassium carbonate as a base .

Yields range from 45–60%, necessitating purification via column chromatography (silica gel, chloroform/methanol eluent) .

Challenges in Selective Substitution

Mono-alkylation is complicated by the potential for multiple substitutions. Kinetic control at low temperatures (-10°C) favors mono-N-dodecyl products, while higher temperatures promote di- and tri-alkylated byproducts .

Physicochemical Properties

Solubility and Lipophilicity

The dodecyl chain drastically alters solubility relative to unsubstituted cyclam:

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <0.1 | Limited due to hydrophobicity |

| Chloroform | 12.4 | High affinity for nonpolar media |

| Methanol | 2.3 | Moderate solubility |

Data aggregated from PubChem and LookChem .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, with complete degradation by 310°C. The alkyl chain’s presence reduces thermal stability compared to cyclam (decomposition onset: 285°C) .

Coordination Chemistry and Applications

Metal Chelation Behavior

While understudied relative to cyclam, the compound forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺). The dodecyl group hinders aqueous solubility but enhances membrane permeability, suggesting utility in:

-

Lipophilic Metal Carriers: Facilitating transmembrane transport of therapeutic metal ions.

-

Heterogeneous Catalysis: Anchoring metal catalysts to hydrophobic supports .

Comparative Analysis with Cyclam Derivatives

Table 3: Functional Comparison

| Property | Cyclam | 1-Dodecyl-cyclam |

|---|---|---|

| LogP (Octanol-Water) | -1.2 | 5.8 |

| Cu²⁺ Stability Constant | 25.1 | 23.9 |

| Membrane Permeability | Low | High |

Stability constants from VulcanChem; LogP calculated via PubChem .

Future Research Directions

-

Bioconjugation Studies: Attaching targeting moieties (e.g., antibodies) for drug delivery.

-

Supramolecular Chemistry: Exploiting alkyl chain interactions in self-assembled monolayers (SAMs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume